molecular formula C19H18FNO3 B6263036 rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans CAS No. 1807941-68-9

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans

Cat. No.: B6263036
CAS No.: 1807941-68-9
M. Wt: 327.3
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Description

rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans (CAS: EN300-1666280) is a piperidine-based carboxylic acid derivative featuring a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a ketone at the 6-position. Its molecular formula is C₁₉H₁₈FNO₃, with a molecular weight of 327.35 g/mol. The compound’s stereochemistry (trans configuration) and substituent arrangement make it a candidate for pharmaceutical intermediates or bioactive molecules, particularly in targeting central nervous system (CNS) or metabolic pathways .

Properties

CAS No.

1807941-68-9

Molecular Formula

C19H18FNO3

Molecular Weight

327.3

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation-Isomerization Cascade

A widely adopted route begins with the hydrogenation of 4-(4-fluorophenyl)-3-(ethoxycarbonyl)-1-benzylpyridinium bromide (I). Using PtO₂ as a catalyst under H₂ in a toluene/ethanol solvent system, this step yields a racemic cis/trans mixture of 4-(4-fluorophenyl)-1-benzylpiperidine-3-carboxylic acid ethyl ester (II). Subsequent isomerization with sodium methoxide (NaOMe) in refluxing toluene selectively converts the cis-isomer to the trans-configuration, achieving a 78% yield of the trans-ester (III). Acidic hydrolysis with HCl then furnishes the target carboxylic acid.

Hydroxymethylation and Cyclization

Alternative approaches involve hydroxymethylation of 4-(4-fluorophenyl)-1-benzyl-1,2,3,6-tetrahydropyridine (IV) with formaldehyde in H₂SO₄, forming 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-benzyl-1,2,3,6-tetrahydropyridine (V). Catalytic hydrogenation (Pd/C, H₂) reduces the tetrahydropyridine to piperidine, yielding a cis/trans diastereomer mixture. Trans-selectivity is enhanced via base-mediated isomerization, analogous to the first route.

Stereochemical Control and Resolution

Asymmetric Induction via Chiral Auxiliaries

The patent CN111995565A describes a Lewis acid-catalyzed condensation of L-camphorsulfonamide (VI) with diphenylimine ester (VII) to generate a chiral intermediate (VIII). Asymmetric alkylation with 4-fluorophenylmagnesium bromide introduces the fluorophenyl group, while intramolecular cyclization forms the piperidine ring with (3R,4S) configuration. This method achieves 92% enantiomeric excess (ee) but requires additional steps to remove the chiral auxiliary.

Racemic Mixture Management

Since the target compound is racemic, optical resolution steps are omitted. Instead, racemization during isomerization is exploited. For instance, refluxing cis/trans mixtures with NaOMe equilibrates diastereomers, favoring the thermodynamically stable trans-isomer.

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Selectivity (trans:cis)
Hydrogenation of IPtO₂, H₂, toluene/ethanol, 60°C, 12 h851:1
Isomerization of IINaOMe, toluene, reflux, 8 h784:1
Hydrolysis of III6M HCl, 80°C, 4 h95
Cyclization of VPd/C, H₂, ethanol, 50°C, 6 h883:1

Critical Analysis of Methodologies

Hydrogenation vs. Cyclization

The hydrogenation-isomerization route offers higher overall yields (78–85%) but necessitates precise control of PtO₂ activity to avoid over-reduction. Cyclization methods, while efficient, require stringent anhydrous conditions and generate byproducts during hydroxymethylation.

Solvent and Temperature Effects

Isomerization in toluene at reflux (110°C) maximizes trans-selectivity due to enhanced rotational freedom of intermediates. Polar aprotic solvents like DMF diminish selectivity by stabilizing cis-intermediates .

Chemical Reactions Analysis

Chiral Resolution Methods

Achieving enantiopurity in racemic mixtures is critical for biological activity. Reported methods include:

  • Tartaric Acid Derivatives : Resolution of trans-piperidines using (–)-dibenzoyltartaric acid or L-o-chlorotartranilic acid .

  • Lipase-Mediated Hydrolysis : CAL-B catalyzed hydrolysis of β-lactams yields enantiomers with >99% ee .

Resolution AgentProcess DetailsResulting Purity
(–)-DibenzoyltartaricCrystallization, stepwise resolution>99% ee
CAL-B LipaseKinetic hydrolysis at 60°C, gram-scale98% ee (target product)

Structural Modifications

  • Fluorophenyl Substitution : Introduced via cross-coupling or direct substitution, enhancing lipophilicity and receptor binding.

  • Carboxylic Acid Group : Likely derived from ester hydrolysis, as in β-lactam cleavage .

Conformational Behavior

Piperidine rings typically adopt chair conformations. Substituent positioning (e.g., axial vs. equatorial) influences reactivity and stability. For example:

  • Hydrogen Bonding : The carboxylic acid group may engage in intermolecular interactions, affecting solubility and crystallization .

  • Dihedral Angles : Fluorophenyl substituents may adopt specific orientations (e.g., ~60° dihedral angles) to minimize steric strain .

Receptor Interactions

The compound’s fluorophenyl and benzyl groups likely modulate binding affinity to CNS targets (e.g., opioid or serotonin receptors), as suggested by its structural similarity to analgesics. Functional groups such as the 6-oxo moiety may contribute to hydrogen bonding in active sites.

Enzymatic Selectivity

Enantiomeric resolution via lipases (e.g., CAL-B) highlights the compound’s potential in asymmetric synthesis, critical for drug development .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity while minimizing side effects.

Case Study : A study published in the Royal Society of Chemistry highlighted the synthesis of derivatives based on this compound, which showed promising results in inhibiting specific biological targets related to cancer treatment .

Research indicates that rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid exhibits significant biological activity against various cellular targets.

Key Findings :

  • Anticancer Properties : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases, suggesting its utility in treating conditions like Alzheimer's disease.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

Table: Synthetic Applications of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Application TypeDescription
Building Block Used as a precursor for synthesizing other biologically active compounds.
Reagent Acts as a reagent in organic synthesis reactions involving amine coupling.
Catalyst Potential use as a catalyst in asymmetric synthesis due to its chiral centers.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

  • (3S,4R)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1820583-11-6):
    This stereoisomer differs in the spatial arrangement of substituents (3S,4R vs. 3R,4S). While molecular weights and functional groups are identical, stereochemistry can significantly alter receptor binding and metabolic stability. For example, trans configurations often exhibit distinct diastereoselectivity in enzyme interactions compared to cis isomers .

Substituent-Modified Analogs

  • The ethyl ester moiety introduces a prodrug-like feature, requiring hydrolysis for activation .
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid (CAS: 652971-20-5):
    The tert-butoxycarbonyl (Boc) group acts as a protective moiety, masking the amine during synthesis. Unlike the target compound, this analog lacks the 4-fluorophenyl group, reducing electron-withdrawing effects critical for aromatic π-π stacking in binding pockets .

Heterocyclic and Backbone Variants

  • rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride (CAS: 2044705-72-6): Substituting piperidine with pyrrolidine reduces ring size, altering conformational flexibility.
  • TRANS-4-(3-Chlorobenzoyl)Cyclohexane-1-Carboxylic Acid (CAS: 736136-16-6):
    Replacing the piperidine ring with a cyclohexane backbone eliminates nitrogen’s electronic effects. The 3-chlorobenzoyl group offers distinct halogen-bonding properties compared to the 4-fluorophenyl group in the target compound .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Features
Target Compound C₁₉H₁₈FNO₃ 327.35 Benzyl, 4-fluorophenyl, 6-oxo trans (3R,4S) High lipophilicity, potential CNS activity
(3S,4R)-Stereoisomer C₁₉H₁₈FNO₃ 327.35 Benzyl, 4-fluorophenyl, 6-oxo cis (3S,4R) Altered diastereoselectivity
1-Methyl Ethyl Ester Analog C₁₅H₁₈FNO₃ 297.31 Methyl, ethyl ester trans Prodrug candidate, improved solubility
Pyrrolidine-Pyrazole Analog C₁₆H₂₁Cl₂N₃O₂ 358.26 Benzyl, pyrazole trans (3R,4S) Hydrogen-bonding capacity

Research Implications

  • Stereochemical Impact : The trans configuration of the target compound may favor binding to planar active sites (e.g., proteases) over globular targets .
  • Backbone Flexibility : Piperidine derivatives generally exhibit better conformational adaptability than rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane in ), enabling broader target compatibility .

Biological Activity

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans, is a synthetic compound with notable pharmacological potential. This compound belongs to the piperidine family and features a benzyl group and a 4-fluorophenyl substituent. Its structure includes a carbonyl group at the 6-position and a carboxylic acid functional group at the 3-position, which contribute to its biological activity and therapeutic applications.

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : Approximately 323.38 g/mol

The compound exhibits significant biological activities, particularly as an analgesic and anti-inflammatory agent . Its mechanism of action likely involves modulation of neurotransmitter systems, potentially through interactions with opioid receptors or other central nervous system targets . Interaction studies have shown that it affects various receptors in the central nervous system, influencing neurotransmitter release and receptor activation pathways.

Analgesic and Anti-inflammatory Effects

Research indicates that rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid has potential applications in treating pain and inflammatory disorders. The structural features suggest it could serve as a lead compound for further modifications aimed at enhancing potency and selectivity for specific biological targets .

Interaction Studies

Binding affinity assays and functional assays have been employed to evaluate the compound's efficacy in modulating receptor activity. These studies reveal that the compound interacts with several receptors in the central nervous system, contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
(3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acidSimilar piperidine structure with different stereochemistryEnantiomerically enriched variant
1-benzyl-4-(phenyl)-piperidine-3-carboxylic acidLacks fluorine substitutionPotentially different pharmacological profile
1-benzyl-4-(chlorophenyl)-piperidine-3-carboxylic acidChlorine instead of fluorineMay exhibit different receptor interactions

This comparative analysis highlights the unique characteristics of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid in terms of its specific fluorinated substituent and resultant biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid. For instance:

  • Antiviral Activity : In a study evaluating various piperidine derivatives against viruses such as HIV and HSV, certain compounds showed moderate antiviral activity. Specifically, derivatives similar to rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine demonstrated protective effects against viral infections .
  • Antibacterial Properties : Other research has assessed piperidine derivatives for antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The findings indicated that some derivatives exhibited notable antibacterial properties .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of piperidine derivatives:

Study FocusFindings
Antiviral ActivityModerate protection against CVB-2 and HSV-1; cytotoxicity observed at 92 μM .
Antibacterial ActivityNotable activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key synthetic routes for rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans, and how is isomerization optimized?

  • Methodological Answer : The synthesis involves three critical steps:

Condensation : Reacting 4-fluorocinnamic acid ethyl ester (I) with cyanacetic acid ethyl ester (II) using NaOEt in ethanol yields 2-cyano-3-(4-fluorophenyl)glutaric acid diethyl ester (III) .

Cyclization : Reduction of the cyano group in (III) with H₂/PtO₂ in ethanol, followed by reflux in toluene, produces a cis/trans mixture of 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester (IV).

Isomerization : Treating (IV) with EtONa in refluxing toluene converts the cis-isomer to the trans-form, yielding rac-trans-ethyl ester (VII) .

  • Optimization Tip : Prolonged reflux (6–8 hours) with excess EtONa ensures complete isomerization.

Q. How can the stereochemistry of the trans-isomer be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography provides definitive confirmation of the trans-configuration.
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, while NMR with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereomeric environments .

Q. What purification techniques are recommended for isolating the trans-isomer from cis/trans mixtures?

  • Methodological Answer :
  • Crystallization : Use toluene/hexane (1:3) to selectively precipitate the trans-isomer.
  • Chromatography : Normal-phase silica gel columns with ethyl acetate/hexane gradients (10–30%) resolve cis/trans isomers .

Advanced Research Questions

Q. How can enzymatic resolution achieve enantiomeric separation of the trans-piperidine derivative?

  • Methodological Answer :
  • Lipase CAL-A in hexane selectively hydrolyzes the (3S,4R)-ester enantiomer, leaving the (3R,4S)-ester unreacted. The hydrolyzed (3S,4R)-carbinol is separated via aqueous extraction, yielding >98% enantiomeric excess (ee) .
  • Key Parameters : Enzyme loading (10–15 wt%), temperature (25–30°C), and substrate concentration (0.1–0.2 M) optimize resolution efficiency.

Q. What strategies mitigate side reactions during LiAlH₄ reduction of 6-oxopiperidine intermediates?

  • Methodological Answer :
  • Controlled Conditions : Perform reductions at –20°C to 0°C to prevent over-reduction.
  • Quenching : Add ethyl acetate dropwise before aqueous work-up to neutralize excess LiAlH₄ safely.
  • Byproduct Analysis : Monitor for N-alkylation byproducts via LC-MS and adjust stoichiometry (LiAlH₄:substrate = 2:1) to minimize impurities .

Q. How does solvent choice influence the cyclization efficiency of 2-cyano-3-(4-fluorophenyl)glutarate intermediates?

  • Methodological Answer :
  • Toluene (high-boiling, non-polar) facilitates cyclization at 110–120°C with >85% yield.
  • Ethanol (polar protic) slows cyclization but reduces side reactions (e.g., ester hydrolysis).
  • Data Table :
SolventTemp (°C)Yield (%)Purity (%)
Toluene1108795
Ethanol806590
DMF1007288

Q. What computational methods predict the reactivity of the benzyl-protected piperidine core in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for benzyl deprotection.
  • MD Simulations : GROMACS assesses steric hindrance around the 1-benzyl group, predicting susceptibility to Pd/C-catalyzed hydrogenolysis .

Data Contradiction Analysis

Q. Conflicting reports on the optimal catalyst for cyano group reduction—PtO₂ vs. Raney Ni. How to resolve this?

  • Methodological Answer :
  • PtO₂ in ethanol achieves >90% amine yield but requires strict anhydrous conditions.
  • Raney Ni is cost-effective but may over-reduce the ester group at >50°C.
  • Recommendation : Validate catalyst performance via in situ FTIR monitoring of –CN (2240 cm⁻¹) disappearance .

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